Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane
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Overview
Description
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane is a versatile chemical compound with exciting potential in scientific research. It exhibits complex properties and offers a burst of possibilities for various applications. From catalysis to drug synthesis, this compound intrigues researchers worldwide.
Preparation Methods
The synthesis of Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane involves several steps. The primary synthetic route includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptane with borane reagents under controlled conditions. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or oxygen, leading to the formation of boronic acids or borate esters.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borane derivatives.
Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial in the synthesis of various organic compounds.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules, aiding in the study of biological processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved may include signal transduction, enzyme inhibition, or activation.
Comparison with Similar Compounds
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane can be compared with other similar compounds, such as:
Bis(4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane: This compound shares a similar bicyclic structure but differs in the functional groups attached to the borane center.
2,6,6-Trimethylbicyclo[3.1.1]heptane: This compound is a precursor in the synthesis of this compound and has similar structural features.
The uniqueness of this compound lies in its methoxy functional group, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
99438-28-5 |
---|---|
Molecular Formula |
C21H37BO |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12?,13?,14-,15+,16-,17-,18?,19?/m1/s1 |
InChI Key |
IAQXEQYLQNNXJC-BMJVACASSA-N |
SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
Isomeric SMILES |
B(C1C[C@H]2C[C@H](C1C)C2(C)C)(C3C[C@@H]4C[C@H](C3C)C4(C)C)OC |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
solubility |
not available |
Origin of Product |
United States |
Q1: What makes (+)-B-Methoxydiisopinocampheylborane particularly useful in organic synthesis?
A1: (+)-B-Methoxydiisopinocampheylborane (Ipc2BOMe) has gained significant attention as a chiral auxiliary due to its ability to induce high enantioselectivity in various C-C bond-forming reactions. [] Derived from the naturally occurring and inexpensive chiral source, α-pinene, Ipc2BOMe offers a practical approach to access enantioenriched compounds, which are crucial building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. [, ]
Q2: Can you provide an example of how (+)-B-Methoxydiisopinocampheylborane is used to control stereochemistry in a reaction?
A2: One notable application is in the asymmetric allylmetallation of aldehydes. [] The (+)-B-allyldiisopinocampheylborane reagent, readily prepared from Ipc2BOMe, exhibits exceptional selectivity in adding an allyl group to aldehydes. This reaction provides a route to enantioenriched homoallylic alcohols, valuable intermediates in complex molecule synthesis. [] The chiral diisopinocampheylborane moiety effectively controls the facial approach of the aldehyde, leading to the preferential formation of one enantiomer over the other.
Q3: Are there established methods for preparing (+)-B-Methoxydiisopinocampheylborane?
A3: Yes, efficient methods have been developed to synthesize Ipc2BOMe. One common approach involves reacting (+)-α-pinene with borane tetrahydrofuran, followed by treatment with methanol. [] This procedure affords Ipc2BOMe in high purity and yield, making it readily accessible for research and industrial applications.
Q4: Beyond asymmetric allylmetallation, are there other reactions where (+)-B-Methoxydiisopinocampheylborane has proven beneficial?
A4: While best known for its role in allylmetallation chemistry, research suggests Ipc2BOMe could be a versatile chiral auxiliary for other asymmetric transformations. Further investigations exploring its potential in different reactions are ongoing. []
Q5: What are the limitations of using (+)-B-Methoxydiisopinocampheylborane as a chiral auxiliary?
A5: One limitation is the need for stoichiometric amounts of the chiral auxiliary, which can sometimes be a drawback in terms of atom economy. Additionally, the applicability of Ipc2BOMe might be limited to specific reaction types, and its compatibility with various functional groups requires careful consideration. []
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